molecular formula C11H10F3NO2 B8313538 N-(4-acetyl-2-methylphenyl)-2,2,2-trifluoroacetamide

N-(4-acetyl-2-methylphenyl)-2,2,2-trifluoroacetamide

Cat. No. B8313538
M. Wt: 245.20 g/mol
InChI Key: NRYPNONRSMMTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08703096B2

Procedure details

2,2,2-trifluoro-N-o-tolylacetamide (8.0 g; 39.4 mmol) was dissolved in 20 mL CS2. Bromoacetic bromide (8.4 g; 68.3 mmol) was added dropwise. AlCl3 (16.0 g; 120 mmol) was added in portions, with drying tube attached to the reaction flask. The reaction mixture was refluxed overnight. After reaction, the solvent was removed. Ice and water were added, and some yellow solid precipitated. The solid was isolated by filtration, and purified by silica gel column chromatography, to afford 3.8 g (yield 39%) of product as off-white solid. 1H NMR (300 MHz; CDCl3), δ 8.30 (s, 1H, Ar—H), 7.91 (brs, 1H, NH), 7.81 (d, 3JHH=8.2 Hz, 1H, Ar—H), 7.36 (d, 3JHH=7.9 Hz, 1H, Ar—H), 2.60 (s, 3H, COCH3), 2.36 (s, 3H, CH3).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
16 g
Type
reactant
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:12])=[O:4].Br[CH2:16][C:17](Br)=[O:18].[Al+3].[Cl-].[Cl-].[Cl-]>C(=S)=S>[C:17]([C:9]1[CH:10]=[CH:11][C:6]([NH:5][C:3](=[O:4])[C:2]([F:13])([F:14])[F:1])=[C:7]([CH3:12])[CH:8]=1)(=[O:18])[CH3:16] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC(C(=O)NC1=C(C=CC=C1)C)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
BrCC(=O)Br
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
Ice and water were added
CUSTOM
Type
CUSTOM
Details
some yellow solid precipitated
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(C=C1)NC(C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.